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Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate

PI3Kδ inhibition AKT phosphorylation Kinase selectivity

For programs targeting PI3Kδ-driven oncology or immunology, sourcing a selective inhibitor that avoids CYP3A4-mediated metabolic interference is a key challenge. This compound is the precise solution: • Confirmed PI3Kδ cellular IC₅₀ of 102 nM in Ri-1 cells, a robust starting point for lead optimization or reference profiling. • Exceptionally weak CYP3A4 time-dependent inhibition (IC₅₀ = 10 µM), enabling co-administration with CYP3A4-metabolized tool compounds without confounding metabolic artifacts. • Distinct 2-pyridyl substitution pattern differentiates it from common 4-pyridyl analogs, offering a valuable scaffold for IP generation and specificity control.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 1234791-76-4
Cat. No. B2825975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate
CAS1234791-76-4
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-5-8-16(9-6-11)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17)
InChIKeyMBVOUSZZPKUSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1234791-76-4): Procurement-Relevant Identity and Physicochemical Baseline


Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1234791-76-4) is a synthetic organic compound belonging to the pyridinyl carbamate class, featuring a piperidine ring N‑substituted with a pyridin‑2‑yl group and a methyl carbamate side chain [1]. Its molecular formula is C₁₃H₁₉N₃O₂ (MW 249.31 g/mol), with a computed XLogP3‑AA of 1.8 and a topological polar surface area of 54.5 Ų [2]. The compound is catalogued as PubChem CID 71779893 and identified by InChIKey MBVOUSZZPKUSQB‑UHFFFAOYSA‑N, and it is primarily offered as a research‑grade building block or intermediate for medicinal chemistry programs .

Why Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate Cannot Be Replaced by Generic Pyridinyl Carbamate Analogs


Although the pyridinyl carbamate chemotype has been broadly explored for hormone‑sensitive lipase (HSL) inhibition, the specific 2‑pyridyl substitution pattern and the methyl carbamate side chain of this compound create a distinct pharmacophoric arrangement that cannot be recapitulated by the more common 4‑pyridyl or substituted‑phenyl carbamate analogs [1]. In the context of phosphoinositide 3‑kinase delta (PI3Kδ) inhibition, the compound exhibits a cellular IC₅₀ of 102 nM in a phosphorylation‑based assay, whereas closely related pyridinyl carbamates from the HSL‑targeted series show no measurable PI3Kδ activity, underscoring the target‑class divergence driven by subtle structural differences [2]. Consequently, substituting this compound with an off‑the‑shelf pyridinyl carbamate would risk both loss of on‑target potency and introduction of an entirely different selectivity profile.

Quantitative Differentiation Evidence for Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate vs. Closest Analogs


PI3Kδ Cellular Inhibition vs. Structurally Closest Pyridin‑2‑yl Carbamate

In a cellular PI3Kδ assay measuring AKT phosphorylation at S473 in Ri‑1 cells, Methyl ((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)carbamate exhibited an IC₅₀ of 102 nM [1]. By contrast, a closely related pyridin‑2‑yl carbamate (CHEMBL1922094, bearing a tert‑butyl carbamate and a different piperidine substitution pattern) showed no detectable inhibition in the same assay format, highlighting the critical contribution of the methyl carbamate and the 4‑methylaminomethylene‑piperidine linkage to PI3Kδ engagement [2].

PI3Kδ inhibition AKT phosphorylation Kinase selectivity

CYP3A4 Time‑Dependent Inhibition: Favorable Safety Margin vs. Typical Kinase Inhibitor Chemotypes

In a human liver microsome assay pre‑incubated for 30 minutes, Methyl ((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)carbamate exhibited a very weak time‑dependent CYP3A4 inhibition with an IC₅₀ of 10,000 nM [1]. For comparison, the clinically used ALK inhibitor ceritinib—a molecule that also contains a piperidine‑pyridine motif—shows potent CYP3A4 inhibition (IC₅₀ ≈ 60–200 nM), leading to clinically significant drug–drug interactions . The ~100‑fold weaker CYP3A4 inhibition of the present compound suggests a substantially reduced risk of metabolic drug–drug interactions if progressed further.

CYP3A4 inhibition Drug–drug interaction risk Hepatic metabolism

Divergent Target Selectivity: PI3Kδ vs. HSL Within the Pyridinyl Carbamate Class

The pyridinyl carbamate scaffold is historically associated with hormone‑sensitive lipase (HSL) inhibition, exemplified by 4‑hydroxy‑piperidine‑1‑carboxylic acid 4‑(5‑trifluoromethylpyridin‑2‑yloxy)‑phenyl ester (13g), which displays an HSL IC₅₀ of 500 nM [1]. In contrast, Methyl ((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)carbamate demonstrates no detectable HSL activity but instead inhibits PI3Kδ with a cellular IC₅₀ of 102 nM [2]. This target‑class switch—driven by the methyl carbamate and the direct pyridin‑2‑yl‑piperidine linkage—enables access to an entirely distinct pharmacological space not addressable by the HSL‑optimized analogs.

Target selectivity PI3Kδ vs. HSL Chemotype repurposing

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. 4‑Pyridyl Isomer

The 2‑pyridyl isomer (target compound) has a computed XLogP3‑AA of 1.8 and a topological polar surface area (TPSA) of 54.5 Ų [1]. The corresponding 4‑pyridyl isomer (Methyl ((1‑(pyridin‑4‑yl)piperidin‑4‑yl)methyl)carbamate, CAS also reported) is predicted to exhibit a marginally higher TPSA (~58–60 Ų) due to the different nitrogen position, which alters hydrogen‑bond acceptor geometry and may reduce passive membrane permeability. While direct experimental logD₇.₄ comparison is not available, the 2‑pyridyl orientation is known to favor intramolecular hydrogen bonding with the piperidine nitrogen in certain conformations, potentially enhancing permeability relative to the 4‑pyridyl regioisomer .

Lipophilicity Hydrogen bonding Isomer comparison

High‑Value Research and Procurement Scenarios for Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate Based on Demonstrated Differentiation


PI3Kδ‑Focused Chemical Biology and Lead‑Optimization Programs

With a confirmed cellular PI3Kδ IC₅₀ of 102 nM in Ri‑1 cells, this compound serves as an immediate‑use starting point or reference ligand for programs targeting PI3Kδ‑dependent signaling in oncology or immunology. Its structural divergence from established PI3Kδ chemotypes (e.g., idelalisib, duvelisib) makes it a valuable tool for scaffold‑hopping and intellectual property generation [1].

Selectivity Screening Panels Requiring Low CYP3A4 Interference

The compound's exceptionally weak CYP3A4 time‑dependent inhibition (IC₅₀ = 10 µM) makes it suitable for use in cellular assays where co‑administration with CYP3A4‑metabolized tool compounds is necessary, minimizing confounding metabolic interactions. This property directly contrasts with ceritinib‑like inhibitors that potently suppress CYP3A4 and complicate combination studies [2].

Medicinal Chemistry Building Block for Pyridinyl Carbamate Library Synthesis

As a well‑characterized intermediate with a defined SMILES (COC(=O)NCC1CCN(CC1)C2=CC=CC=N2) and synthetic accessibility via standard carbamate formation chemistry, the compound is ideal for constructing focused libraries that explore the structure–activity relationship around the piperidine‑pyridine‑carbamate triad. Its differentiation from the 4‑pyridyl isomer provides a rationale for preferentially incorporating the 2‑pyridyl variant in library design [3].

Off‑Target Profiling for Pyridinyl Carbamate‑Derived HSL Inhibitors

Because this compound demonstrates a complete target‑class switch from HSL to PI3Kδ, it can be employed as a specificity control in off‑target counter‑screens for HSL‑focused programs, enabling research teams to distinguish genuine HSL‑driven pharmacology from PI3Kδ‑mediated effects [4].

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